molecular formula C14H17BrN2 B180172 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole CAS No. 186545-33-5

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Cat. No. B180172
M. Wt: 293.2 g/mol
InChI Key: ALROKAKJPVGNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a brominated carbazole derivative with a dimethylamino group. Carbazoles are a class of compounds known for their interesting chemical and physical properties, which make them useful in various applications, including organic electronics and pharmaceuticals.

Synthesis Analysis

The synthesis of related brominated and dimethylamino-substituted compounds has been reported in the literature. For instance, the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides has been described, showcasing the solubility of these compounds in polar solvents and their dissociation behavior in water . Although not the exact compound , this study provides insight into the synthetic routes that could potentially be adapted for the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, an X-ray investigation of a dimethyl compound related to the one established the ionic structure of a triorganotin halide and the molecular geometry of the triorganotin cation . Similarly, DFT calculations and vibrational properties of a synthesized compound with a bromo and dimethylamino group were analyzed, showing that the optimized molecular structure from DFT was comparable with that obtained from X-ray diffraction .

Chemical Reactions Analysis

The reactivity of brominated and dimethylamino compounds can be inferred from studies such as the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which functions as a formal equivalent of lithiated pyrrole-2-carboxaldehyde, a key intermediate in the synthesis of substituted pyrroles . This suggests that the compound may also undergo lithiation and could be used as an intermediate in the synthesis of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in various studies. The solubility behavior of diorganotin bromides in different solvents has been reported, as well as their dissociation into triorganotin cations in water . Additionally, the physicochemical properties of a synthesized compound with similar substituents were understood by analyzing its frontier molecular orbitals and molecular electrostatic potentials . These studies provide a foundation for predicting the properties of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, such as its solubility, reactivity, and electronic structure.

Future Directions

The compound and its derivatives have shown promising antitumor activity against a liver carcinoma cancer cell line (HEPG2-1) . This suggests potential future directions in the development of new antitumor agents.

properties

IUPAC Name

6-bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17(2)10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)16-14/h3,5,7,10,16H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALROKAKJPVGNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621398
Record name 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

CAS RN

186545-33-5
Record name 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.